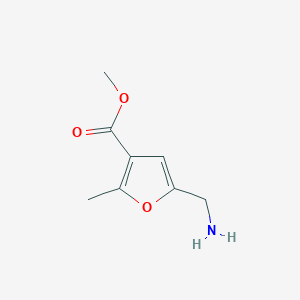![molecular formula C10H21NO B13180214 [1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
[1-(Aminomethyl)cyclooctyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)cyclooctyl]methanol: is an organic compound with the molecular formula C₁₀H₂₁NO It consists of a cyclooctane ring substituted with an aminomethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclooctyl]methanol typically involves the following steps:
Formation of Cyclooctane Derivative: Starting with cyclooctane, a halogenation reaction is performed to introduce a halogen atom (e.g., bromine) at a specific position on the ring.
Aminomethylation: The halogenated cyclooctane undergoes a nucleophilic substitution reaction with an amine (e.g., methylamine) to introduce the aminomethyl group.
Hydroxymethylation: The resulting aminomethylcyclooctane is then subjected to a hydroxymethylation reaction, typically using formaldehyde and a reducing agent, to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclooctyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: SOCl₂ in pyridine, PBr₃ in dichloromethane.
Major Products:
Oxidation: Cyclooctanone derivatives.
Reduction: Cyclooctylamines or cyclooctanols.
Substitution: Cyclooctyl halides.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(Aminomethyl)cyclooctyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Medicine:
Drug Development: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclooctyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Cyclooctanol: Similar structure but lacks the aminomethyl group.
Cyclooctylamine: Similar structure but lacks the hydroxymethyl group.
[1-(Hydroxymethyl)cyclooctyl]amine: Similar structure but with the functional groups reversed.
Uniqueness:
[1-(Aminomethyl)cyclooctyl]methanol: is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclooctane ring, providing a combination of functional groups that can participate in diverse chemical reactions and interactions.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclooctyl]methanol |
InChI |
InChI=1S/C10H21NO/c11-8-10(9-12)6-4-2-1-3-5-7-10/h12H,1-9,11H2 |
InChI Key |
HLIAOPNYGHXZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


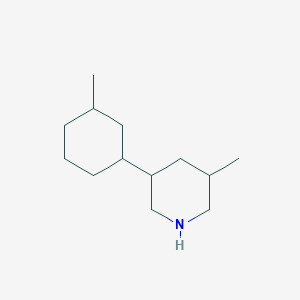
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
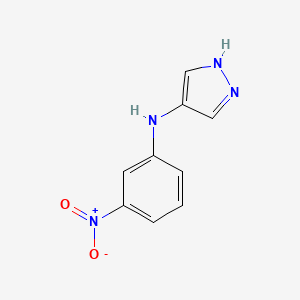
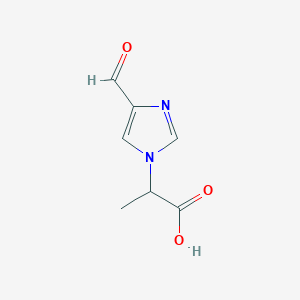
![({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
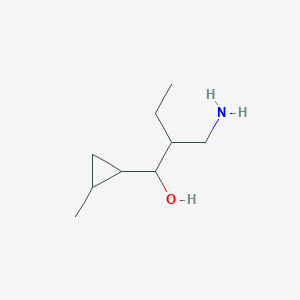

![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)


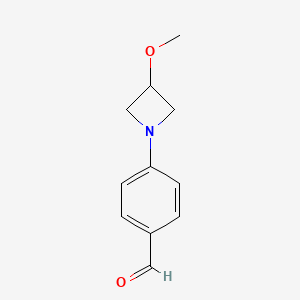
![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)
